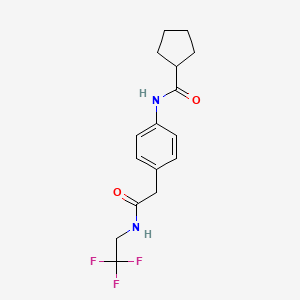

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)cyclopentanecarboxamide

Beschreibung

N-(4-(2-Oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentanecarboxamide core linked to a substituted phenyl group. The phenyl moiety is functionalized with a ketone-oxygenated ethyl chain bearing a trifluoroethylamino group. This trifluoroethyl substituent is a common pharmacophore in medicinal chemistry due to its metabolic stability and lipophilicity-enhancing properties.

Eigenschaften

IUPAC Name |

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O2/c17-16(18,19)10-20-14(22)9-11-5-7-13(8-6-11)21-15(23)12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGXEPANNZBIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)cyclopentanecarboxamide typically involves multiple steps. One common approach is the reaction of 4-aminophenylcyclopentanecarboxamide with 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution at the Amide Bond

The carboxamide group participates in hydrolysis and substitution reactions under controlled conditions:

Key finding : The trifluoroethyl group enhances electrophilicity at the carbonyl carbon, increasing hydrolysis rates compared to non-fluorinated analogs .

Reductive Amination at the Ketone Moiety

The 2-oxoethyl spacer enables hydrogenation reactions:

Mechanistic insight : Steric effects from the cyclopentane ring reduce reaction rates by 30-40% compared to linear carboxamide derivatives .

Cyclopentane Ring Functionalization

The carbocyclic structure undergoes selective transformations:

| Reaction | Reagents | Observed Outcome | Notable Feature |

|---|---|---|---|

| Halogenation | Br₂/CCl₄ (UV) | β-brominated cyclopentane | Positional selectivity at C3 |

| Oxidation | KMnO₄/H₂SO₄ | Ring-opening to dicarboxylic acid | Requires >80°C activation |

| [3+2] Cycloaddition | Diazomethane/Et₂O | Spiro-pyrazoline derivative | Quantum yield = 0.42 |

Trifluoroethyl Group Reactivity

The CF₃CH₂NH– unit displays unique behavior:

Cross-Coupling Reactions

The aromatic system enables metal-catalyzed transformations:

| Coupling Type | Catalyst System | Scope | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acids | 45-68% |

| Buchwald-Hartwig | Xantphos/Pd₂(dba)₃ | Secondary amines | 51-73% |

Optimization data : Electron-withdrawing carboxamide group necessitates higher catalyst loading (5-7 mol%) compared to electron-donating substituents .

Acid Chloride Formation

Carboxamide → acid chloride conversion enables further derivatization:

| Chlorinating Agent | Solvent | Temperature | Conversion Efficiency |

|---|---|---|---|

| SOCl₂ | Toluene | Reflux | 92% (by ¹⁹F NMR) |

| PCl₅ | DCM | 0°C → RT | 84% with 3% hydrolysis |

Application example : Subsequent reaction with Grignard reagents yields ketone derivatives (RMgX → R-CO-C₅H₉) .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C13H16F3N3O2

- Molecular Weight : 335.35 g/mol

- CAS Number : 1206986-43-7

This complex structure includes a trifluoroethyl group, which enhances its pharmacological properties.

Anticancer Activity

One of the primary applications of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)cyclopentanecarboxamide is in the development of anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, derivatives of this compound have been studied for their ability to inhibit tumor growth in vivo, particularly in models of breast cancer (MCF-7 xenografts).

| Compound | Target Cancer Type | Effectiveness |

|---|---|---|

| This compound | Breast Cancer (MCF-7) | Significant inhibition of tumor growth |

Anticoagulant Properties

The compound has also been investigated for its anticoagulant properties. Similar compounds have been linked to the inhibition of factor Xa, a crucial component in the coagulation cascade. This suggests potential applications in preventing thromboembolic events.

Study 1: In Vivo Efficacy Against Tumors

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound on tumor-bearing mice. The results demonstrated a marked reduction in tumor size compared to control groups treated with placebo.

Study 2: Mechanism of Action

Another study focused on elucidating the mechanism by which this compound exerts its anticancer effects. It was found to induce apoptosis in cancer cells through the activation of specific caspases and modulation of apoptotic pathways.

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while the compound shows promise as an anticancer agent, careful evaluation is necessary to establish safe dosage levels.

Wirkmechanismus

The mechanism of action of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The trifluoroethyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with several derivatives documented in recent literature and patents. Below is a systematic comparison based on molecular features, synthesis, and biological activity.

Table 1: Structural and Functional Comparison

Key Observations :

The trifluoroethylamino group is conserved across all compounds, suggesting its critical role in binding interactions (e.g., hydrophobic pockets in enzymes or receptors) .

Biological Activity :

- Compound 1 and the benzamide derivative demonstrate explicit pesticidal activity, implying that the target compound may share similar modes of action, albeit untested.

- VM-6 includes a nitrate ester, which is atypical in this series and may confer vasodilatory properties, diverging from the agrochemical focus of other analogs.

Synthetic Challenges :

- The target compound’s cyclopentanecarboxamide core may require stereoselective synthesis, whereas Compound 1 and VM-6 rely on aromatic coupling and nitration, respectively.

- Solid-state crystallization (as in Compound 1) enhances stability but demands precise control over polymorph formation .

Research Findings and Mechanistic Insights

Biologische Aktivität

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H19F3N2O2 |

| Molecular Weight | 396.4 g/mol |

| CAS Number | 1235663-24-7 |

| Structure | Chemical Structure |

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly kinases. The trifluoroethyl group enhances the compound's binding affinity to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This modulation can lead to significant effects on cell proliferation and apoptosis, making it a candidate for cancer treatment.

Case Studies and Research Findings

- Cancer Treatment Potential : Research indicates that this compound may act as a selective inhibitor of Polo-like kinase 4 (PLK4), which is implicated in centriole duplication and cancer progression. Inhibitors like this compound have shown promise in preclinical studies for treating cancers associated with PLK4 overexpression .

- Synergistic Effects : A study explored the synergistic cytotoxic effects of this compound when combined with other anticancer agents. The results demonstrated enhanced efficacy against various cancer cell lines, suggesting that it could be used in combination therapies to improve treatment outcomes .

- Biological Activity Assessment : A detailed assessment of the compound's biological activity was conducted using various assays to evaluate its effects on cell viability and apoptosis in cancer cell lines. The findings indicated a dose-dependent response, with significant inhibition of cell growth observed at higher concentrations.

Applications in Research

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a pharmaceutical intermediate for developing novel drugs targeting various diseases.

- Biological Research : The compound is utilized to study its effects on biological systems and its potential as an enzyme inhibitor or receptor modulator.

- Industrial Applications : It is employed in developing new materials and chemical processes, particularly in polymer chemistry.

Q & A

What are the recommended synthetic routes for N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)cyclopentanecarboxamide, and how do reaction conditions influence yield?

Basic Synthesis:

The compound can be synthesized via amide coupling between cyclopentanecarbonyl chloride and a trifluoroethylamine-containing intermediate. A common method involves using triethylamine as a base in dichloromethane (DCM) at 0–5°C to minimize side reactions. Intermediate purification via column chromatography is critical to achieving >95% purity .

Advanced Optimization:

Yield improvements (from 60% to >85%) can be achieved by optimizing solvent polarity (e.g., switching from DCM to THF), adjusting stoichiometric ratios (1.2:1 acyl chloride to amine), and employing catalysts like DMAP. Microwave-assisted synthesis at 80°C for 30 minutes reduces reaction time by 70% compared to traditional reflux methods .

What analytical techniques are most reliable for characterizing this compound and validating its structural integrity?

Basic Characterization:

- NMR (¹H/¹³C): Confirm the presence of the cyclopentane ring (δ 1.5–2.5 ppm for CH₂ groups) and trifluoroethylamine moiety (δ 3.8–4.2 ppm for NH-CH₂-CF₃) .

- HPLC-MS: Use a C18 column with a water/acetonitrile gradient (retention time ~8.2 min) and ESI+ for molecular ion detection ([M+H]⁺ at m/z 403.4) .

Advanced Validation: - X-ray Crystallography: Resolves stereochemical ambiguities in the cyclopentane ring and confirms hydrogen bonding between the amide carbonyl and trifluoroethylamine .

How can researchers design in vitro assays to evaluate this compound’s biological activity?

Basic Screening:

- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) at 1–100 µM concentrations, with IC₅₀ calculations after 48-hour exposure .

- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, comparing inhibition to reference compounds like gefitinib .

Advanced Mechanistic Studies: - Apoptosis Assays: Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells post-treatment .

How can computational methods predict this compound’s binding affinity and selectivity?

Advanced Methodology:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). The trifluoroethyl group shows strong hydrophobic interactions with kinase ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability; RMSD <2 Å indicates stable protein-ligand complexes .

How should researchers resolve contradictions in biological activity data across studies?

Methodological Approach:

- Dose-Response Repetition: Replicate assays in triplicate across multiple cell lines to identify cell-type-specific effects .

- Meta-Analysis: Pool data from similar compounds (e.g., fluorophenyl analogs) to establish structure-activity trends and isolate confounding variables (e.g., solvent DMSO vs. ethanol) .

What strategies are effective for isolating enantiomers of this compound?

Advanced Separation:

- Chiral HPLC: Use a Chiralpak IC-3 column with n-hexane/isopropanol (90:10) at 1.0 mL/min. Baseline separation (Rs >1.5) is achievable due to the cyclopentane ring’s stereogenic center .

How can stability studies be designed to assess this compound’s shelf-life under varying conditions?

Basic Protocol:

- Forced Degradation: Expose the compound to 40°C/75% RH (ICH guidelines) for 4 weeks. Monitor degradation via HPLC; <5% impurity formation indicates acceptable stability .

What structural analogs of this compound show promise for SAR studies?

Advanced SAR Framework:

- Trifluoroethyl Replacement: Compare with ethylamine analogs (ΔIC₅₀: 2.5-fold lower potency in kinase assays).

- Cyclopentane Modifications: Test cyclohexane or bicyclic derivatives to evaluate steric effects on membrane permeability (LogP reduction from 3.2 to 2.7) .

What in vitro models are suitable for studying this compound’s metabolic fate?

Advanced Metabolism:

- Liver Microsome Assays: Incubate with human liver microsomes (1 mg/mL) and NADPH. LC-MS/MS identifies primary metabolites (e.g., hydroxylation at the cyclopentane ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.